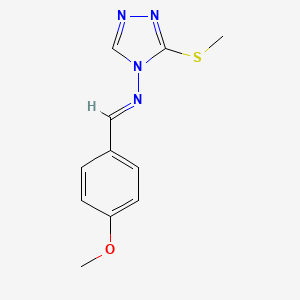

![molecular formula C9H14N2O3S2 B5541655 4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)

4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

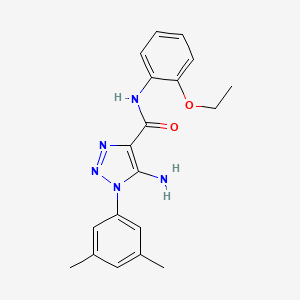

4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have various biochemical and physiological effects.

科学的研究の応用

Mechanosynthesis in Pharmaceutical Compounds

The application of mechanochemistry has been demonstrated in the synthesis of sulfonyl-(thio)ureas, which includes known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide. This process achieves good to excellent isolated yields through either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, highlighting a potential application in pharmaceutical synthesis processes (Tan, Štrukil, Mottillo, & Friščić, 2014).

Development of Antiandrogenic Agents

Research into nonsteroidal antiandrogens led to the synthesis of derivatives of 2-hydroxypropionanilides, demonstrating the potential of sulfonamide structures in developing novel, potent antiandrogens for treating androgen-responsive diseases. This work emphasizes the role of sulfonamides in medicinal chemistry and drug development (Tucker, Crook, & Chesterson, 1988).

Carbonic Anhydrase Inhibitors

Halogenated sulfonamides have been synthesized and shown to inhibit the tumor-associated isozyme carbonic anhydrase IX. This suggests that sulfonamides, through structural modification, could serve as potent inhibitors with applications as antitumor agents. The study indicates the versatility of sulfonamides in designing inhibitors for specific isozymes, which could lead to targeted therapies (Ilies et al., 2003).

Linkage Isomerism and Reactivity Studies

Sulfenamide complexes of cobalt(III) have been studied for their linkage isomerism and reactivity, providing insights into the behavior of sulfonamide ligands in transition metal complexes. This research can contribute to the understanding of sulfonamide coordination chemistry and its potential applications in catalysis and material science (Sisley, McDonald, & Jordan, 2004).

Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The study showcases the potential of sulfonamide compounds in developing new antimicrobial agents, highlighting their broad-spectrum efficacy and potential applications in addressing antimicrobial resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).

特性

IUPAC Name |

N-methyl-4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S2/c1-6(2)11-16(13,14)7-4-8(15-5-7)9(12)10-3/h4-6,11H,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWONNXXGAUWEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)

![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)